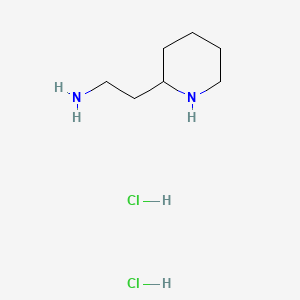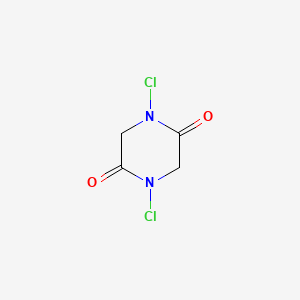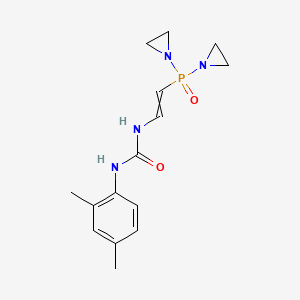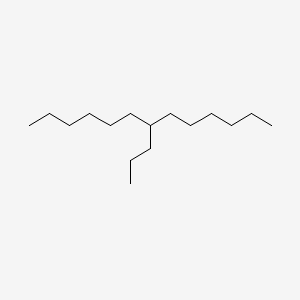
7-n-Propyltridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Propyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tridecane with propyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-n-Propyltridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into lower alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 7-n-propyltridecyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of 7-n-propyltridecanol, 7-n-propyltridecanal, or 7-n-propyltridecanoic acid.
Reduction: Formation of lower alkanes or alkenes.
Substitution: Formation of 7-n-propyltridecyl halides.
Applications De Recherche Scientifique
7-n-Propyltridecane has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 7-n-Propyltridecane is primarily related to its hydrophobic properties. It can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecane: A straight-chain alkane with the formula C13H28.
7-n-Butyltridecane: A similar compound with a butyl group instead of a propyl group.
7-n-Hexyltridecane: A compound with a hexyl group attached to the seventh carbon atom.
Uniqueness
7-n-Propyltridecane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
55045-09-5 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
7-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-11-14-16(13-6-3)15-12-10-8-5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
VIPXLNQRBDOQFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


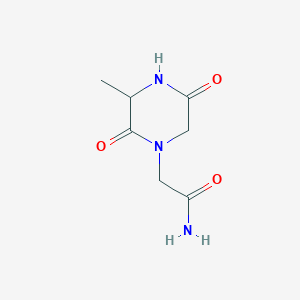
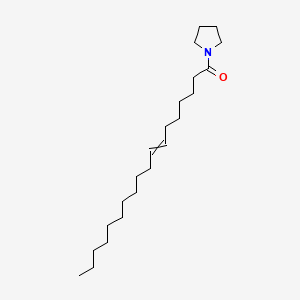
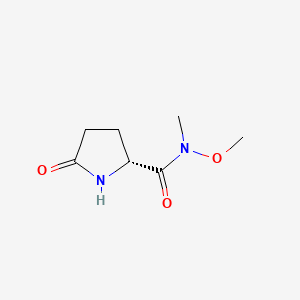
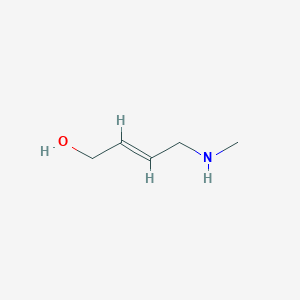
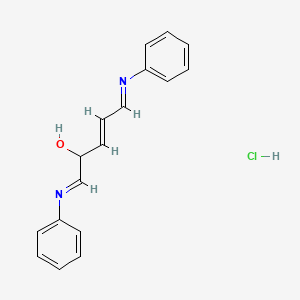
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
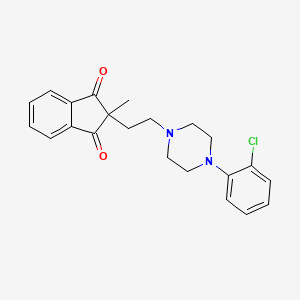
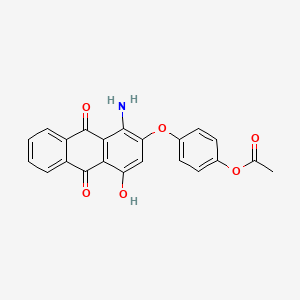
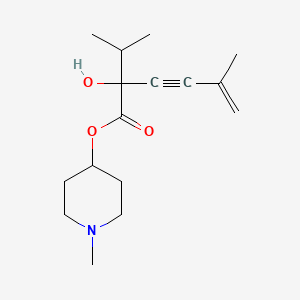
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
